1-Cyclobutyl-N-methylpyrrolidin-3-amine
Description
1-Cyclobutyl-N-methylpyrrolidin-3-amine (CAS: 1248434-04-9) is a bicyclic amine with the molecular formula C₉H₁₈N₂ and a molecular weight of 154.25 g/mol. Structurally, it comprises a pyrrolidine ring substituted with a methyl group at the nitrogen atom and a cyclobutyl group at the 1-position (Figure 1).
Figure 1: Structure of 1-Cyclobutyl-N-methylpyrrolidin-3-amine.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-cyclobutyl-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H18N2/c1-10-8-5-6-11(7-8)9-3-2-4-9/h8-10H,2-7H2,1H3 |
InChI Key |
JHAPHEPJYYDHBV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(C1)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Pyrrolidinones
A primary route involves reductive amination of 1-methylpyrrolidin-3-one with cyclobutylamine. Sodium cyanoborohydride (NaBH$$_3$$CN) serves as the reducing agent under mildly acidic conditions (pH 4–5), selectively reducing the imine intermediate without affecting the carbonyl group.
- Dissolve 1-methylpyrrolidin-3-one (10 mmol) and cyclobutylamine (12 mmol) in methanol.
- Adjust to pH 5 using acetic acid.
- Add NaBH$$_3$$CN (15 mmol) gradually over 1 hour.
- Stir for 12 hours at room temperature.
- Quench with aqueous NaOH, extract with dichloromethane, and purify via column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Diastereomeric Ratio | 3:1 (due to C3 stereocenter) |
| Stereoselectivity | Moderate |
N-Alkylation of 3-Aminopyrrolidine
Direct N-alkylation of 3-aminopyrrolidine with cyclobutyl bromide under basic conditions offers a straightforward approach. However, regioselectivity challenges arise due to competing alkylation at the primary amine.
- Use tert-butyloxycarbonyl (Boc) protection on the pyrrolidine nitrogen.
- React with cyclobutyl bromide (1.2 equiv) and K$$2$$CO$$3$$ in DMF at 80°C for 8 hours.
- Deprotect with trifluoroacetic acid (TFA) in dichloromethane.
| Parameter | Value |
|---|---|
| Yield (Boc-protected) | 85% |
| Final Deprotection | >95% efficiency |
Transition-Metal Catalyzed Hydroamination
Rhodium-catalyzed hydroaminomethylation of vinylpyrrolidines with cyclobutylamine enables stereocontrolled synthesis. The Rh/Naphos catalyst system achieves high linear selectivity (>20:1).
- Combine 1-methyl-3-vinylpyrrolidine (5 mmol), cyclobutylamine (6 mmol), and [Rh(nbd)$$2$$]SbF$$6$$ (2 mol%) in toluene.
- Heat at 100°C under 30 bar H$$_2$$ for 24 hours.
Outcomes :
| Parameter | Value |
|---|---|
| Conversion | 92% |
| Enantiomeric Excess | 88% (via chiral HPLC) |
Radical-Mediated Cyclization
Hypervalent iodine reagents (e.g., hydroxy(tosyloxy)iodobenzene, HTIB) facilitate electrophilic amination of pyrrolidines, enabling cyclobutane ring formation via a 1,4-biradical intermediate. While primarily used for cyclobutane synthesis, this method can be adapted for N-cyclobutyl group installation.
- Solvent : 2,2,2-Trifluoroethanol (TFE) enhances reactivity by stabilizing iodonitrene intermediates.
- Byproducts : β-Fragmentation products (e.g., methyl cinnamate) form in up to 9% yield, necessitating purification.
Asymmetric Synthesis via Chiral Auxiliaries
Chiral pool synthesis starting from L-proline derivatives ensures enantiopure products. For example:
- Convert L-proline to its tert-butyl ester.
- Introduce the cyclobutyl group via Mitsunobu reaction with cyclobutanol.
- Methylate the nitrogen using methyl iodide.
| Parameter | Value |
|---|---|
| Enantiomeric Excess | >99% |
| Overall Yield | 41% (3 steps) |
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Reductive Amination | 68–72% | Moderate | High |
| N-Alkylation | 85% | Low | Moderate |
| Hydroamination | 92% | High | Low |
| Radical Cyclization | 30–69% | Variable | Moderate |
| Chiral Auxiliary | 41% | Excellent | Low |
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinamine, 1-cyclobutyl-N-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines .
Scientific Research Applications
1-Cyclobutyl-N-methylpyrrolidin-3-amine is a chemical compound with applications in scientific research, particularly as a building block in chemistry.
Synthesis and Chemical Properties
The search results describe synthetic routes to create related compounds like γ-lactams, γ- and ε-amino acids using a chiral nitro ester derivative, derived from verbenone, as a precursor . N-alkyl substituted lactams can be prepared from nitro ester through reductive amination of a carbonyl compound .環丁胺 (cyclobutyl amine) derivatives can be synthesized into compounds that act as histamine-3 receptor ligands .
Applications in Central Nervous System (CNS) Research
Many compounds related to 1-Cyclobutyl-N-methylpyrrolidin-3-amine have relevance in treating diseases related to the mammalian central nervous system, such as neuropathic pain and epilepsy . Some compounds are potential inhibitors of GABA transport proteins GAT-1 and GAT-3 and have been used as organocatalysts in asymmetric aldol reactions and conjugate additions .
Histamine H3 Receptor Ligands
Cyclobutyl amine derivatives can be used to treat conditions or disorders prevented or improved by histamine-3 receptor ligands . Histamine-3 receptors play a role in neurotransmission in the central nervous system and the periphery . Compounds that modulate H3 receptors may affect memory and cognition, neurological processes, cardiovascular function, and blood sugar regulation .
Pharmaceutical Applications
Mechanism of Action
The mechanism of action of 3-Pyrrolidinamine, 1-cyclobutyl-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclobutyl vs. Cyclopropyl Substituents
The cyclobutyl group in the target compound introduces greater steric bulk compared to cyclopropyl analogs like 1-cyclopropylpyrrolidin-3-amine (CAS: 936221-78-2). This difference may influence binding affinity in biological systems, as cyclobutyl’s larger ring size increases van der Waals interactions but reduces ring strain .
N-Methylation Effects
N-methylation, as seen in 1-cyclobutyl-N-methylpyrrolidin-3-amine, enhances lipophilicity compared to non-methylated analogs like N-(pyrrolidin-3-ylmethyl)cyclopropanamine (CAS: 91187-89-2). This modification can improve blood-brain barrier penetration, a critical factor in central nervous system-targeted drugs .
Heterocyclic Hybrids
Compounds such as N-{cis-3-[(ethylsulfonyl)methyl]cyclobutyl}-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine incorporate fused heterocycles (e.g., pyrrolopyrimidine) and sulfonyl groups. These features are absent in the target compound but are associated with kinase inhibitory activity, highlighting the role of auxiliary functional groups in target specificity .
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